molecular formula C22H21N3O2S B2840711 N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 946264-09-1

N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2840711
CAS No.: 946264-09-1
M. Wt: 391.49
InChI Key: BIMZEYSAAILNLS-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex organic compound with a molecular formula of C22H21N3O2S and a molecular weight of 391.49. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzhydryl group is then introduced via a nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halogens or organometallic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar compounds to N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide include other thiazolopyrimidine derivatives, such as:

  • N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
  • N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)propionamide These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of the benzhydryl and thiazolopyrimidine moieties in this compound contributes to its distinct characteristics and potential applications.

Properties

IUPAC Name

N-benzhydryl-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-12-20(27)25-18(14-28-22(25)23-15)13-19(26)24-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,18,21H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZEYSAAILNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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